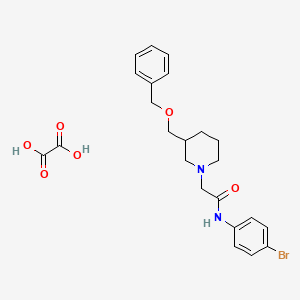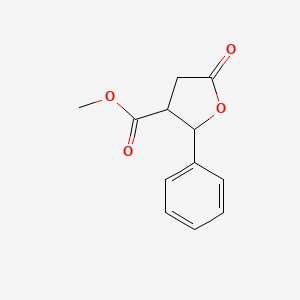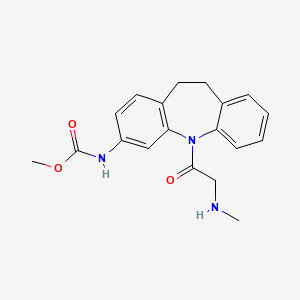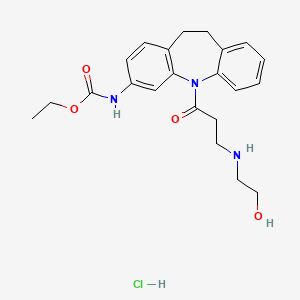
Oxalat des 2-(3-((Benzyloxy)methyl)piperidin-1-yl)-N-(4-Bromphenyl)acetamids
Übersicht
Beschreibung
2-(3-((Benzyloxy)methyl)piperidin-1-yl)-N-(4-bromophenyl)acetamide oxalate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a benzyloxy group, and a bromophenylacetamide moiety, making it a versatile molecule for scientific research.
Wissenschaftliche Forschungsanwendungen
2-(3-((Benzyloxy)methyl)piperidin-1-yl)-N-(4-bromophenyl)acetamide oxalate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(4-bromophenyl)acetamide oxalate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a suitable nucleophile.
Attachment of the Bromophenylacetamide Moiety: This step involves the acylation of the piperidine ring with 4-bromophenylacetyl chloride under basic conditions.
Formation of the Oxalate Salt: The final compound is converted to its oxalate salt form by reacting with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the bromophenyl moiety, potentially converting it to a phenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromine atom, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are frequently employed.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted piperidine derivatives.
Wirkmechanismus
The mechanism of action of 2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(4-bromophenyl)acetamide oxalate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-(Methoxymethyl)piperidin-1-yl)-N-(4-bromophenyl)acetamide
- 2-(3-((Benzyloxy)methyl)piperidin-1-yl)-N-(4-chlorophenyl)acetamide
- 2-(3-((Benzyloxy)methyl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide
Uniqueness
2-(3-((Benzyloxy)methyl)piperidin-1-yl)-N-(4-bromophenyl)acetamide oxalate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzyloxy group and the bromophenyl moiety allows for versatile modifications and applications in various research fields.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-[3-(phenylmethoxymethyl)piperidin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O2.C2H2O4/c22-19-8-10-20(11-9-19)23-21(25)14-24-12-4-7-18(13-24)16-26-15-17-5-2-1-3-6-17;3-1(4)2(5)6/h1-3,5-6,8-11,18H,4,7,12-16H2,(H,23,25);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJSBGPUTOYXBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)NC2=CC=C(C=C2)Br)COCC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27BrN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351612-94-6 | |
| Record name | 1-Piperidineacetamide, N-(4-bromophenyl)-3-[(phenylmethoxy)methyl]-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1351612-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dihydroxypropyl)-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B1651765.png)
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-diphenyl-](/img/structure/B1651767.png)
![ethyl 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate](/img/structure/B1651768.png)
![2-[2-(3-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B1651769.png)


![ethyl N-[11-[2-(cyclohexylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride](/img/structure/B1651777.png)

![1-Benzyl-3-[4-(5-chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-2-pyrrolidinone](/img/structure/B1651780.png)
![6-Fluoro-2-[(4-phenylpiperazino)methyl]imidazo[1,2-a]pyridine](/img/structure/B1651781.png)
![N-(2,5-dimethylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1651783.png)
![5-(4-fluorobenzyl)-N-(3-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxamide](/img/structure/B1651785.png)
![N-cyclohexyl-4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B1651786.png)
![4-methyl-5-{[2-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidino]methyl}-1,3-thiazole](/img/structure/B1651788.png)
